![molecular formula C10H16O2 B2398914 1-Oxaspiro[5.5]undecan-4-one CAS No. 1339866-28-2](/img/structure/B2398914.png)
1-Oxaspiro[5.5]undecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[5.5]undecan-4-one is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
1-Oxaspiro[5.5]undecan-4-one has a molecular weight of 168.24 g/mol . It is a liquid at room temperature . The compound has a density of 1.04 g/cm3 and a boiling point of 273.2ºC at 760 mmHg .Scientific Research Applications
1. Antiviral and Pharmacological Applications
1-Oxaspiro[5.5]undecan-4-one derivatives have been explored in the development of antiviral agents and pharmacological applications. For instance, a study demonstrated the discovery of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists with potent antiviral properties, showcasing their significance in medicinal chemistry (Yang et al., 2009). Additionally, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as potent inhibitors of soluble epoxide hydrolase, demonstrating oral activity in models of chronic kidney diseases, highlighting their therapeutic potential (Kato et al., 2014).
2. Novel Synthetic Strategies
Research has been conducted on the synthesis of spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane, which are found in natural and synthetic products with significant biological activities. These studies contribute to the development of novel synthetic strategies for these compounds due to their potential applications and the novelty of their skeletons (Sinibaldi & Canet, 2008).
3. Pain Treatment and Dual Receptor Targeting
1-Oxaspiro[5.5]undecan-4-one derivatives have been studied for their potential in pain treatment through dual receptor targeting. A series of derivatives were synthesized as dual ligands for the sigma-1 receptor and the µ-opioid receptor, showing potent analgesic activity with reduced side effects compared to traditional opioids (García et al., 2019).
4. Bioactivity in Various Health Conditions
The bioactivity of 1,9-diazaspiro[5.5]undecanes, which can be used for treating conditions like obesity, pain, and various immune, cell signaling, cardiovascular, and psychotic disorders, has been reviewed. These compounds' versatility in treating a range of health conditions demonstrates their broad potential in medicinal chemistry (Blanco‐Ania et al., 2017).
5. Antibacterial Applications
Research into spirocyclic derivatives of ciprofloxacin involved 1-oxa-9-azaspiro[5.5]undecane derivatives. These derivatives were tested against various bacterial strains, contributing to the understanding of their antibacterial properties and potential applications in treating infections (Lukin et al., 2022).
6. Pheromone Biosynthesis
Studies have explored the biosynthesis of pheromones like 1,7-dioxaspiro[5.5]undecane in the olive fruit fly, contributing to the understanding of monooxygenase-mediated processes in pheromone assembly. This research enhances the knowledge of biological processes and potential applications in pest control (Fletcher et al., 2002).
Safety and Hazards
The safety information available indicates that 1-Oxaspiro[5.5]undecan-4-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing hands and other skin areas thoroughly after handling; and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
1-oxaspiro[5.5]undecan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYXIUXIBPIOMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[5.5]undecan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

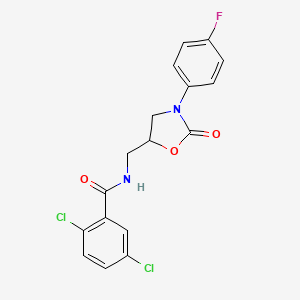
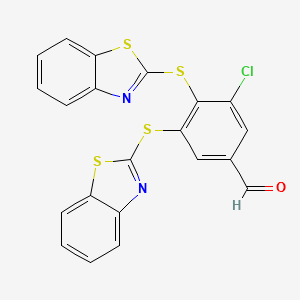
![3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile](/img/structure/B2398833.png)


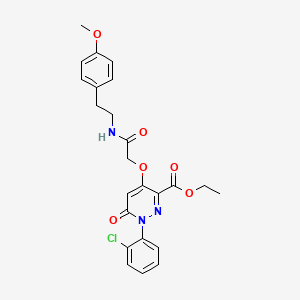
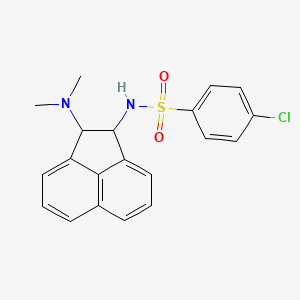
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)
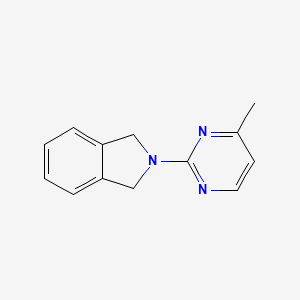
![5-[3-(Dimethylamino)propyl]-1,3,5-triazinane-2-thione](/img/structure/B2398846.png)
![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)
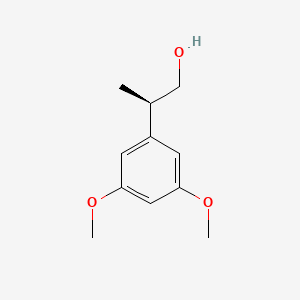
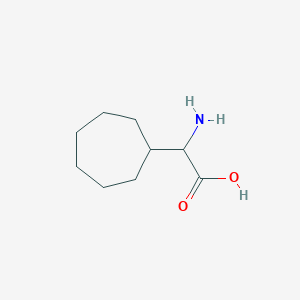
![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2398854.png)